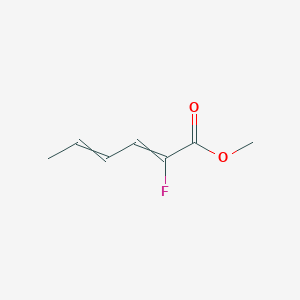
Methyl 2-fluorohexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9FO2. It is a fluorinated ester, characterized by the presence of a fluoro group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-dienoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-hexadienoate: Lacks the fluoro group, resulting in different reactivity and applications.
Methyl 2-fluorobut-2-enoate: Shorter carbon chain, leading to different physical and chemical properties.
Methyl 2-fluoropent-2-enoate: Intermediate chain length, with properties between those of methyl 2-fluorohexa-2,4-dienoate and methyl 2-fluorobut-2-enoate.
Uniqueness
This compound is unique due to its specific combination of a fluoro group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
112854-15-6 |
|---|---|
Formule moléculaire |
C7H9FO2 |
Poids moléculaire |
144.14 g/mol |
Nom IUPAC |
methyl 2-fluorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3 |
Clé InChI |
KBUCUSIGBGAXSM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
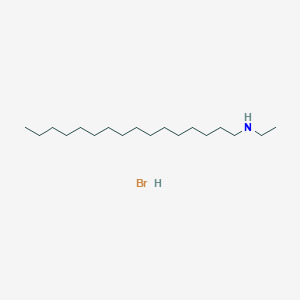
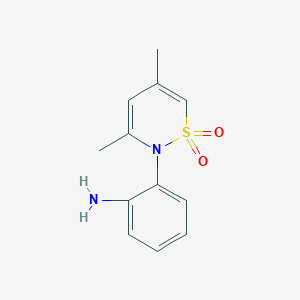
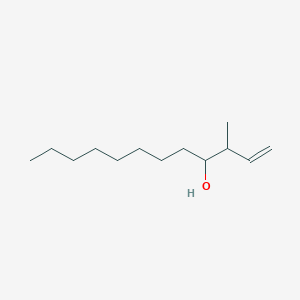
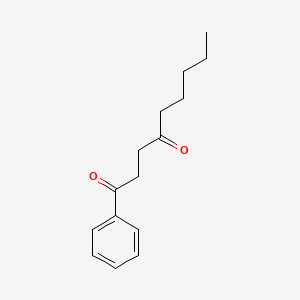
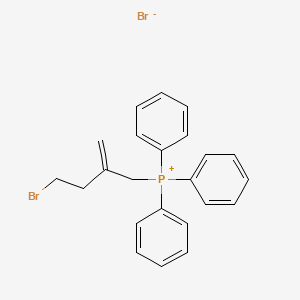
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
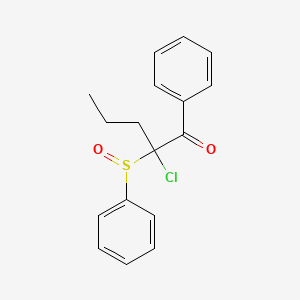
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
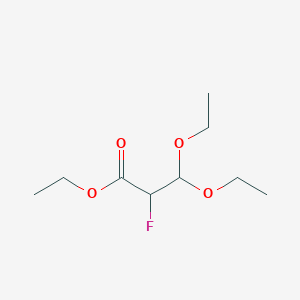
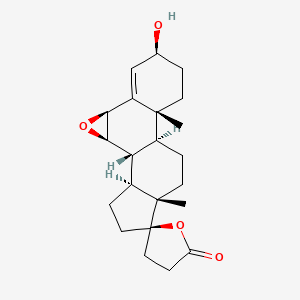
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
